1-(1-Methylcyclopropyl)propan-1-one
Description
1-(1-Methylcyclopropyl)propan-1-one is an organic compound with the molecular formula C7H12O It is a ketone featuring a cyclopropyl group attached to the carbonyl carbon
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
1-(1-methylcyclopropyl)propan-1-one |
InChI |
InChI=1S/C7H12O/c1-3-6(8)7(2)4-5-7/h3-5H2,1-2H3 |
InChI Key |
LMXZLUALBMZJON-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1(CC1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Methylcyclopropyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 1-methylcyclopropylcarbinol with an oxidizing agent to form the desired ketone. Another method includes the reaction of 1-methylcyclopropylmagnesium bromide with propionyl chloride, followed by hydrolysis.
Industrial Production Methods: Industrial production of 1-(1-Methylcyclopropyl)propan-1-one typically involves large-scale oxidation reactions using catalysts to ensure high yield and purity. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methylcyclopropyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.
Scientific Research Applications
1-(1-Methylcyclopropyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism by which 1-(1-Methylcyclopropyl)propan-1-one exerts its effects involves interactions with specific molecular targets. The carbonyl group in the compound can form hydrogen bonds and interact with nucleophiles, influencing various biochemical pathways. The cyclopropyl group adds strain to the molecule, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-Methylcyclopropene: A cyclopropene derivative used as a plant growth regulator.
Cyclopropylmethyl ketone: Another ketone with a cyclopropyl group, used in organic synthesis.
Uniqueness: 1-(1-Methylcyclopropyl)propan-1-one is unique due to its specific structural arrangement, which imparts distinct reactivity and potential applications. The presence of both a cyclopropyl group and a ketone functional group makes it a versatile compound in various chemical reactions and research applications.
Biological Activity
1-(1-Methylcyclopropyl)propan-1-one, a cyclopropane derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may confer specific pharmacological properties. Research into its biological activity has revealed interactions with various enzymes and receptors, suggesting potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of 1-(1-Methylcyclopropyl)propan-1-one includes a cyclopropyl ring attached to a propanone moiety. This configuration is significant for its reactivity and interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 112.17 g/mol |
| Functional Groups | Ketone (C=O), Cyclopropyl |
The biological activity of 1-(1-Methylcyclopropyl)propan-1-one is primarily linked to its interaction with enzymes. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that may modulate various biochemical pathways. This interaction can influence enzyme activity, potentially resulting in therapeutic effects.
Enzyme Interactions
Research indicates that cyclopropane derivatives can act as enzyme inhibitors. For instance, studies have shown that the compound can inhibit specific metabolic enzymes, thereby altering metabolic pathways and influencing physiological responses .
Biological Activities
1-(1-Methylcyclopropyl)propan-1-one exhibits a range of biological activities:
- Enzyme Inhibition: Demonstrated ability to inhibit key metabolic enzymes.
- Antimicrobial Properties: Potential applications in combating bacterial infections.
- Antitumor Activity: Preliminary studies suggest possible efficacy against certain cancer cell lines.
Case Studies and Research Findings
Several studies have explored the biological activity of cyclopropane derivatives, including 1-(1-Methylcyclopropyl)propan-1-one:
- Study 1: Investigated the compound's interaction with cytochrome P450 enzymes, revealing significant inhibition rates that suggest potential for drug development .
- Study 2: Examined the antimicrobial properties against various bacterial strains, showing promising results that warrant further investigation into its use as an antibacterial agent .
- Study 3: Evaluated the antitumor effects on cultured cancer cells, indicating potential mechanisms of action that involve apoptosis induction through metabolic pathway modulation.
Comparative Analysis
To better understand the uniqueness of 1-(1-Methylcyclopropyl)propan-1-one, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-Methylcyclopropanone | CHO | Moderate enzyme inhibition |
| Cyclopropyl ketone | CHO | Limited pharmacological applications |
| Propanone (Acetone) | CHO | Solvent; minimal biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
